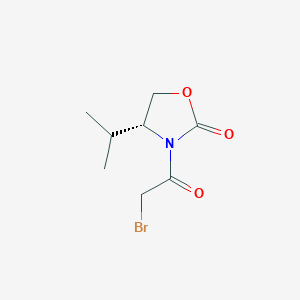
2-Amino-4-ethylthiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-ethylthiazole-5-carbonitrile: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by an amino group at the 2-position, an ethyl group at the 4-position, and a carbonitrile group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with thiourea, followed by the addition of sodium carbonate. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-ethylthiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-ethylthiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and analgesic activities.
Mécanisme D'action
The mechanism of action of 2-Amino-4-ethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-Amino-4-methylthiazole-5-carbonitrile: A closely related compound with a methyl group instead of an ethyl group at the 4-position.
2-Amino-4-phenylthiazole-5-carbonitrile: Another derivative with a phenyl group at the 4-position.
Uniqueness: 2-Amino-4-ethylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C6H7N3S |
|---|---|
Poids moléculaire |
153.21 g/mol |
Nom IUPAC |
2-amino-4-ethyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3S/c1-2-4-5(3-7)10-6(8)9-4/h2H2,1H3,(H2,8,9) |
Clé InChI |
YRHYBAVBHGIIQC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)









![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)


